molecular formula C7H5IO2 B057085 4-Iodobenzoic acid CAS No. 619-58-9

4-Iodobenzoic acid

Cat. No.: B057085
CAS No.: 619-58-9
M. Wt: 248.02 g/mol
InChI Key: GHICCUXQJBDNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzoic acid (4-IBA) is an important organic compound that is widely used in the synthesis of organic molecules and plays an important role in the field of medicinal chemistry. 4-IBA is a colorless solid with a molecular weight of 319.93 g/mol and a melting point of 116-118 °C. It is soluble in water and alcohol, and is commercially available in both liquid and solid forms. 4-IBA has a variety of applications in the field of medicinal chemistry, including the synthesis of drugs, the preparation of intermediates, and the study of biochemical and physiological effects.

Scientific Research Applications

  • Solid State Structure : The solid-state structure of 4-iodobenzoic acid has been studied using variable temperature X-ray diffraction, NMR, and differential scanning calorimetry. This research helps in understanding its crystalline behavior and interactions, including hydrogen bonds and van der Waals forces between iodine atoms (Nygren, Wilson, & Turner, 2005).

  • Antioxidant Potential in Plants : A study on tomato seedlings examined the impact of this compound on plant growth and antioxidant potential. It was found to negatively affect the growth and development of tomato seedlings at certain concentrations (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).

  • Thermodynamics : The thermodynamic properties of this compound, including its sublimation and fusion enthalpies, were explored, contributing to the understanding of its physical properties (Tan & Sabbah, 1994).

  • Combustion Properties : Research on the combustion of this compound provided insights into its enthalpy of formation, suggesting its suitability as a test substance for studying organo-iodine compounds (Silva, Ferrão, & Costa, 1999).

  • Biodegradation : The biodegradation of this compound was investigated to understand its environmental impact and potential pathways of breakdown (Santos, New, & Kingswood, 1999).

  • Chemical Synthesis : this compound has been utilized in various chemical synthesis processes, such as the preparation of hypervalent iodine oxidants and reactions with terminal alkynes (Jablonkai & Keglevich, 2015; Subramanian et al., 2005).

Safety and Hazards

4-Iodobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Iodobenzoic acid was used in the synthesis of [hydroxy (4-carboxyphenyl)iodonium]ion in situ that helps in the cleavage of a variety of alkenes . This suggests potential future applications in organic synthesis.

Relevant Papers One paper discusses the use of Pd/C-catalyzed reactions, including the treatment of this compound . Another paper discusses the use of iodine (V)-based oxidants in oxidation reactions, including the synthesis of o-iodoxybenzoic acid from 2-iodobenzoic acid .

Mechanism of Action

Target of Action

4-Iodobenzoic acid is a derivative of benzoic acid, with an iodine atom attached to the benzene ring

Mode of Action

The carboxylic acid functionality of this compound undergoes Fischer–Speier esterification with methanol to form the ester methyl 4-iodobenzoate . This reaction involves the conversion of a carboxylic acid to an ester, which can significantly alter the compound’s properties and its interactions with biological targets.

Result of Action

It has been used in the synthesis of [hydroxy (4-carboxyphenyl)iodonium]ion in situ, which helps in the cleavage of a variety of alkenes . This suggests that the compound could potentially influence alkene metabolism or related biochemical processes in the body.

Biochemical Analysis

Biochemical Properties

4-Iodobenzoic acid plays a crucial role in biochemical reactions, particularly in the modification of proteins. It is used in protein footprinting techniques where it serves as a specific probe for changes in protein conformation. The iodine species produced from the photolysis of this compound selectively modifies histidine and tyrosine residues in proteins . This selective modification helps in studying protein structure and interactions. Additionally, this compound can undergo Fischer–Speier esterification with methanol to form methyl 4-iodobenzoate .

Cellular Effects

This compound has been shown to influence various cellular processes. It induces G0/G1 cell cycle arrest and apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and HT-29 (human colorectal adenocarcinoma) . This compound’s cytotoxic activity is higher than that of control agents like etoposide and 5-fluorouracil. The presence of the iodobenzoic moiety enhances its cytotoxic effects, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific amino acid residues in proteins. The iodine radical generated from the photolysis of this compound modifies histidine and tyrosine residues . This modification can lead to changes in protein conformation and function. Additionally, this compound can inhibit enzymes involved in the phenylpropanoid pathway, such as C4H, thereby affecting lignin deposition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but may degrade under extreme conditions. Long-term studies have shown that this compound can cause sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . Its stability and degradation products should be carefully monitored in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Studies have shown that high doses of this compound can cause cytotoxicity and apoptosis in cancer cells . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation reactions. The compound’s metabolic products can influence metabolic flux and metabolite levels in cells . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution can affect its localization and activity, influencing its overall biochemical effects.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and function, making it a valuable tool for studying cellular processes.

Properties

IUPAC Name

4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHICCUXQJBDNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862304
Record name Benzoic acid, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white powder; [Acros Organics MSDS]
Record name 4-Iodobenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20054
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000198 [mmHg]
Record name 4-Iodobenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20054
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

619-58-9
Record name 4-Iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-IODOBENZOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-IODOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IPO4LYQ1EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Iodobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Iodobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Iodobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Iodobenzoic acid
Reactant of Route 6
4-Iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.